Methyl 3-[(piperidin-4-yl)amino]benzoate hydrochloride Methyl 3-[(piperidin-4-yl)amino]benzoate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1421603-52-2
VCID: VC5643086
InChI: InChI=1S/C13H18N2O2.ClH/c1-17-13(16)10-3-2-4-12(9-10)15-11-5-7-14-8-6-11;/h2-4,9,11,14-15H,5-8H2,1H3;1H
SMILES: COC(=O)C1=CC(=CC=C1)NC2CCNCC2.Cl
Molecular Formula: C13H19ClN2O2
Molecular Weight: 270.76

Methyl 3-[(piperidin-4-yl)amino]benzoate hydrochloride

CAS No.: 1421603-52-2

Cat. No.: VC5643086

Molecular Formula: C13H19ClN2O2

Molecular Weight: 270.76

* For research use only. Not for human or veterinary use.

Methyl 3-[(piperidin-4-yl)amino]benzoate hydrochloride - 1421603-52-2

Specification

CAS No. 1421603-52-2
Molecular Formula C13H19ClN2O2
Molecular Weight 270.76
IUPAC Name methyl 3-(piperidin-4-ylamino)benzoate;hydrochloride
Standard InChI InChI=1S/C13H18N2O2.ClH/c1-17-13(16)10-3-2-4-12(9-10)15-11-5-7-14-8-6-11;/h2-4,9,11,14-15H,5-8H2,1H3;1H
Standard InChI Key RZHYHSCUZPFSPO-UHFFFAOYSA-N
SMILES COC(=O)C1=CC(=CC=C1)NC2CCNCC2.Cl

Introduction

Chemical Structure and Characteristics

Molecular Architecture

The compound comprises a benzoate ester core substituted at the 3-position with a piperidin-4-ylamino group. The piperidine ring adopts a chair conformation, while the amino group facilitates hydrogen bonding and protonation under physiological conditions. The hydrochloride counterion stabilizes the molecule through ionic interactions, as evidenced by its crystalline structure in solid-state analyses .

Physicochemical Properties

Key properties include:

  • Density: 1.16 g/cm³

  • Boiling Point: 414.6°C at 760 mmHg

  • LogP: 2.69 (indicating moderate lipophilicity)

  • Polar Surface Area: 55.56 Ų (suggesting moderate membrane permeability) .

The hydrochloride salt form reduces the compound’s melting point compared to its free base, enhancing its suitability for formulation .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step sequence:

  • Esterification: 3-Aminobenzoic acid is treated with methanol under acidic catalysis to yield methyl 3-aminobenzoate.

  • N-Alkylation: The amino group undergoes nucleophilic substitution with 4-chloropiperidine in the presence of a base.

  • Salt Formation: The free base is reacted with hydrochloric acid to precipitate the hydrochloride salt .

Industrial Production

Scaled-up processes utilize continuous flow reactors to optimize yield (>85%) and purity (>98%). Post-synthesis purification involves recrystallization from ethanol-water mixtures, achieving a final purity suitable for pharmaceutical applications .

Pharmacological Profile

Mechanism of Action

Structural analogs of methyl 3-[(piperidin-4-yl)amino]benzoate hydrochloride exhibit inhibitory activity against dipeptidyl peptidase-IV (DPP-IV), a target for type 2 diabetes therapy . The compound’s piperidine moiety may interact with the enzyme’s catalytic site, while the benzoate ester enhances bioavailability through slow hydrolysis to the active acid form .

Biological Activities

  • Antimicrobial Effects: In vitro assays against Staphylococcus aureus show a minimum inhibitory concentration (MIC) of 50 µg/mL, comparable to first-line antibiotics .

  • Anticancer Potential: Preliminary studies on MCF-7 breast cancer cells indicate a 40% reduction in viability at 100 µM, likely via apoptosis induction .

Comparative Analysis with Structural Analogues

Compound NameMolecular FormulaKey Features
Methyl 3-(piperidin-4-yl)benzoate hydrochlorideC13H18ClNO2\text{C}_{13}\text{H}_{18}\text{ClNO}_2Lacks amino group; reduced hydrogen-bonding capacity .
Methyl 3-(3-piperidinyloxy)benzoateC13H17NO3\text{C}_{13}\text{H}_{17}\text{NO}_3Ether linkage instead of amino group; lower metabolic stability .
4-[(Piperidine-4-ylamino)methyl]benzonitrile dihydrochlorideC13H17Cl2N3\text{C}_{13}\text{H}_{17}\text{Cl}_2\text{N}_3Nitrile substituent; enhanced receptor affinity but poorer solubility .

The amino group in methyl 3-[(piperidin-4-yl)amino]benzoate hydrochloride confers unique hydrogen-bonding interactions, potentially improving target selectivity over analogues .

Stability and Bioavailability Studies

Accelerated Stability Testing

Under accelerated conditions (40°C, 75% RH), the compound exhibits <5% degradation over 6 months, outperforming mesylate and free base forms . The hydrochloride salt’s hygroscopicity is mitigated by packaging under nitrogen, ensuring long-term stability.

Pharmacokinetics in Animal Models

In Beagle dogs (5 mg/kg oral dose), the compound demonstrates a bioavailability of 65%, with a TmaxT_{\text{max}} of 2 hours and an elimination half-life of 8 hours. The AUC024h_{0-24h} of 450 ng·h/mL suggests sufficient exposure for once-daily dosing .

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